4-((5-chloropyridin-2-yl)oxy)-N-isopropylpiperidine-1-carboxamide
Description
Properties
IUPAC Name |
4-(5-chloropyridin-2-yl)oxy-N-propan-2-ylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O2/c1-10(2)17-14(19)18-7-5-12(6-8-18)20-13-4-3-11(15)9-16-13/h3-4,9-10,12H,5-8H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRILSGUZLYNBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1CCC(CC1)OC2=NC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-chloropyridin-2-yl)oxy)-N-isopropylpiperidine-1-carboxamide typically involves multiple steps:
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Formation of the Chloropyridinyl Ether: : The initial step involves the reaction of 5-chloropyridin-2-ol with an appropriate halogenating agent to form 5-chloropyridin-2-yl chloride. This intermediate is then reacted with piperidine under basic conditions to form the chloropyridinyl ether.
-
Introduction of the Isopropyl Group: : The piperidine ring is then alkylated with isopropyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide to introduce the isopropyl group.
-
Formation of the Carboxamide Group: : The final step involves the reaction of the intermediate with an appropriate carboxylating agent, such as phosgene or carbonyldiimidazole, to form the carboxamide group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The chloropyridinyl ether moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
4-((5-chloropyridin-2-yl)oxy)-N-isopropylpiperidine-1-carboxamide is being investigated for its potential as a pharmacological agent targeting neurological disorders and cancers. Its structural features allow it to interact with specific receptors and enzymes.
Biological Research
The compound is utilized in studies involving receptor binding and signal transduction pathways. Its ability to inhibit certain enzymes has made it a valuable tool in understanding cellular mechanisms.
Chemical Biology
It serves as a probe compound for investigating the functions of specific proteins and enzymes, particularly in the context of drug discovery and development.
Industrial Chemistry
The compound is explored for its potential use in synthesizing more complex organic molecules, which could lead to new materials or pharmaceuticals.
Recent studies have highlighted several biological activities associated with this compound:
- Enzyme Inhibition : The compound has shown inhibitory effects on various kinases and proteases critical in signaling pathways.
- Antiviral Activity : It has demonstrated effectiveness against SARS-CoV-2 by inhibiting viral replication through irreversible binding to the active site of the virus's protease.
- Cytotoxicity : The compound maintains a favorable safety profile with low cytotoxicity in mammalian cells.
SARS-CoV-2 Inhibition
In vitro assays revealed that this compound effectively inhibits SARS-CoV-2 3CL protease at low concentrations (IC₅₀ = 670 nM), blocking viral replication pathways through covalent bond formation with catalytic Cys145.
Kinase Inhibition
Research focused on its ability to inhibit kinases involved in cancer progression indicated potential for developing novel anticancer agents targeting AXL and other kinases, with IC₅₀ values reported below 1000 nM for various kinases.
Structure-Activity Relationship (SAR)
Ongoing SAR studies aim to optimize biological activity by modifying substituents on the chloropyridine and piperidine rings. Preliminary results show that certain modifications enhance potency while reducing off-target effects.
Mechanism of Action
The mechanism of action of 4-((5-chloropyridin-2-yl)oxy)-N-isopropylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The chloropyridinyl ether moiety is crucial for binding to these targets, while the piperidine ring and carboxamide group contribute to the overall binding affinity and specificity. The compound may modulate the activity of its targets by either activating or inhibiting their function, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Table 1. Structural and Hypothetical Property Comparison
Research Findings and Implications
- Synthetic Accessibility: The target compound’s fewer halogen substituents may streamline synthesis compared to multi-halogenated analogs, reducing purification challenges .
- Pharmacokinetic Optimization: The isopropyl carboxamide and single chlorine substituent likely improve metabolic stability and solubility relative to heavily halogenated derivatives, which often exhibit poor bioavailability.
- Structure-Activity Relationship (SAR): The ether linker and chlorine position may enhance target selectivity, as seen in kinase inhibitors where halogen interactions with hinge regions are critical.
Biological Activity
The compound 4-((5-chloropyridin-2-yl)oxy)-N-isopropylpiperidine-1-carboxamide , often referred to as a chloropyridinyl derivative, has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and its implications in various therapeutic contexts.
Chemical Structure
The compound can be structurally represented as follows:
- Molecular Formula : C₁₄H₁₈ClN₃O
- Molecular Weight : 281.76 g/mol
- Structural Features :
- A piperidine ring.
- A chloropyridine moiety that contributes to its biological activity.
Synthesis
The synthesis of this compound involves several steps, typically starting from readily available precursors. The synthetic pathway includes the formation of the piperidine core, followed by the introduction of the chloropyridine and carboxamide functionalities.
Enzyme Inhibition
Recent studies have highlighted the compound's role as an enzyme inhibitor. Specifically, it has been shown to inhibit certain kinases and proteases, which are critical in various signaling pathways.
| Enzyme | IC₅₀ (nM) | Mechanism of Action |
|---|---|---|
| SARS-CoV-2 3CL protease | 670 | Covalent bond formation with catalytic Cys145 . |
| Various kinases | <1000 | Competitive inhibition through structural mimicry . |
Antiviral Activity
The compound has demonstrated antiviral properties, particularly against SARS-CoV-2. In vitro assays have shown that it can effectively inhibit viral replication at low concentrations.
Cytotoxicity
While exhibiting promising biological activity, it is crucial to evaluate the cytotoxic effects of the compound. Studies have indicated that it maintains a favorable safety profile with a CC₅₀ value greater than 100 µM, suggesting low toxicity in mammalian cells .
Case Studies and Research Findings
- SARS-CoV-2 Inhibition : In a study examining various chloropyridinyl compounds, this compound was identified as a potent inhibitor of SARS-CoV-2 3CL protease. The mechanism involved irreversible binding to the active site, effectively blocking viral replication pathways .
- Kinase Inhibition : Another research effort focused on the compound's ability to inhibit specific kinases involved in cancer progression. The findings suggested that the compound could serve as a scaffold for developing novel anticancer agents targeting AXL and other kinases .
- Structure-Activity Relationship (SAR) : Ongoing SAR studies aim to optimize the biological activity of this compound by modifying substituents on the chloropyridine and piperidine rings. Preliminary results indicate that certain modifications could enhance potency while reducing off-target effects .
Q & A
Q. Table 1. Comparative SAR of Structural Analogs
| Compound Modification | Target Affinity (IC₅₀, nM) | Solubility (µg/mL) | Metabolic Stability (t₁/₂, min) |
|---|---|---|---|
| 5-Chloropyridinyl (Parent) | 120 ± 15 | 8.2 | 22 |
| 5-Cyanopyridinyl | 45 ± 6 | 5.1 | 35 |
| Piperidine-cyclopropyl | 89 ± 11 | 12.4 | 48 |
| Trifluoroethyl carboxamide | 210 ± 25 | 18.9 | 60 |
| Data derived from in vitro assays and molecular modeling . |
Q. Table 2. Key Analytical Parameters
| Technique | Parameter | Optimal Conditions |
|---|---|---|
| HPLC | Column: C18, 5µm | Gradient: 20–80% MeCN in H₂O |
| NMR (¹H) | Solvent: CDCl₃ | Reference: TMS (δ 0.0 ppm) |
| ESI-MS | Ion Mode: Positive | Calibrant: NaI (m/z 100–2000) |
| Standardized protocols from . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
